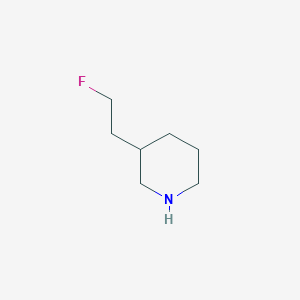

3-(2-Fluoroethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluoroethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRPLKJFUULNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696396 | |

| Record name | 3-(2-Fluoroethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219960-39-0 | |

| Record name | 3-(2-Fluoroethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-fluoroethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 2 Fluoroethyl Piperidine and Its Analogs

Strategies for the Construction of the Piperidine (B6355638) Ring System

The formation of the piperidine ring is a fundamental challenge in heterocyclic chemistry. Key strategies include the reduction of stable aromatic precursors like pyridines or the cyclization of functionalized linear amines.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation of pyridine derivatives is a direct and atom-economical method for accessing the corresponding piperidine core. This approach is particularly powerful given the wide availability of substituted pyridine starting materials. nih.gov However, the aromatic stability of the pyridine ring and its potential to act as a catalyst poison present significant challenges. nih.govchemrxiv.org

The direct hydrogenation of pyridines requires overcoming their aromaticity and is often hampered by catalyst deactivation by the Lewis-basic heterocycle. nih.gov An alternative strategy involves the initial formation of pyridinium salts. This activation step disrupts the aromaticity, making the ring more susceptible to reduction. Rhodium-catalyzed transfer hydrogenation, using formic acid as a hydrogen source, has been successfully employed for the synthesis of various chiral piperidines from pyridinium salts. dicp.ac.cn This method can tolerate a range of functional groups, which is crucial for complex molecule synthesis. dicp.ac.cn Similarly, iridium(III)-catalyzed ionic hydrogenation provides a robust method for reducing pyridines to piperidines, showing excellent tolerance for reducible functional groups like nitro, bromo, and cyano moieties. chemrxiv.org

A primary challenge in the hydrogenation of fluoropyridines is the competing hydrodefluorination pathway, which cleaves the carbon-fluorine bond and leads to non-fluorinated side products. nih.govnih.gov Despite this, robust methods using heterogeneous catalysts have been developed for the selective reduction of fluoropyridines.

A simple and effective protocol utilizes commercially available heterogeneous palladium catalysts to achieve a cis-selective hydrogenation of a broad range of fluoropyridines. acs.orgnih.gov This method is notable for its robustness, demonstrating high tolerance for air and moisture. nih.gov The palladium-catalyzed system can selectively reduce the fluoropyridine ring while leaving other aromatic systems, such as benzene rings, intact. acs.orgnih.gov This chemoselectivity is a significant advantage for synthesizing complex fluorinated analogs of existing drug compounds. acs.org

Table 1: Heterogeneous Hydrogenation of Fluoropyridines

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Fluoropyridine | 10% Pd/C, H₂ (50 bar) | MeOH, 80 °C, 16h | 3-Fluoropiperidine | 95% | acs.org |

| 5-Fluoro-2-phenylpyridine | 10% Pd/C, H₂ (50 bar) | MeOH, 80 °C, 16h | cis-5-Fluoro-2-phenylpiperidine | 81% | acs.org |

This method has also been extended to the synthesis of enantioenriched fluorinated piperidines by hydrogenating an oxazolidine-substituted pyridine precursor in a diastereoselective manner. nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization offers an alternative retrosynthetic approach to the piperidine ring, building the heterocycle from a linear, acyclic precursor. nih.gov This strategy allows for the installation of substituents and stereocenters on the linear chain before the ring-closing step. Common cyclization pathways include reductive amination, aza-Michael additions, and various metal-catalyzed reactions. nih.govnih.gov

Achieving stereocontrol during piperidine synthesis is critical for pharmaceutical applications. Asymmetric cyclization strategies aim to produce enantiomerically enriched piperidines. snnu.edu.cnnih.gov While a generally applicable asymmetric route to 3-substituted piperidines remains a challenge, several powerful methods have emerged. snnu.edu.cnnih.gov

One approach involves the use of chiral building blocks or auxiliaries to direct the stereochemical outcome of the cyclization. For example, the asymmetric synthesis of a protected 3-methylpiperidin-2-one was achieved by alkylating a piperidin-2-one derived from D-phenylglycinol, where the chiral auxiliary directed the methylation step. researchgate.net Another powerful technique is the rhodium-catalyzed asymmetric reductive Heck reaction, which couples boronic acids with a partially reduced pyridine derivative (a dihydropyridine) to generate 3-substituted tetrahydropyridines with excellent enantioselectivity. snnu.edu.cnnih.gov Subsequent reduction of the remaining double bond affords the final enantioenriched piperidine. snnu.edu.cn These strategies could be adapted to precursors bearing a 2-fluoroethyl group to access chiral 3-(2-fluoroethyl)piperidine.

Metal catalysts are instrumental in facilitating a wide array of intramolecular cyclization reactions to form piperidine rings. nih.gov These reactions often proceed under mild conditions and exhibit high functional group tolerance. For instance, enantioselective aza-Heck cyclizations of N-(tosyloxy)carbamates have been developed for the synthesis of both pyrrolidines and piperidines. nih.gov

Other notable methods include Prins and carbonyl-ene cyclizations, which can be catalyzed by either Lewis or Brønsted acids to form 3,4-disubstituted piperidines. nih.gov The choice of catalyst can control whether the reaction proceeds under kinetic or thermodynamic control, allowing for selective access to either cis or trans diastereomers. nih.gov Radical-mediated amine cyclizations, using cobalt(II) catalysts, have also been employed to produce various piperidines from linear amino-aldehydes. nih.gov These diverse metal-catalyzed methods provide a versatile toolkit for constructing the piperidine ring of compounds like this compound from appropriately designed acyclic precursors.

Multicomponent and Annulation Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, and annulation reactions, which build a ring onto an existing structure, are highly efficient strategies for rapidly assembling complex molecules like substituted piperidines. researchgate.netnih.gov

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net The intramolecular version of this reaction is a powerful method for synthesizing cyclic amines, including piperidines. researchgate.net This process typically involves an acyclic precursor containing both an amine and a carbonyl group (or a masked carbonyl). Various reducing agents can be employed, from catalytic hydrogenation (e.g., H₂, Pd/C) to hydride reagents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). researchgate.netresearchgate.net

For the synthesis of this compound, a precursor such as 5-amino-7-fluoroheptanal could undergo intramolecular reductive amination. The amine and aldehyde moieties would condense to form a cyclic imine, which would then be reduced to yield the target piperidine.

| Parameter | Description | References |

| Reaction Type | Intramolecular Reductive Amination | researchgate.netdoi.org |

| Key Reagents/Catalysts | Reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd), Acid/Base catalyst | researchgate.netresearchgate.net |

| Bond Formations | C-N | researchgate.net |

| Potential Precursor | 5-Amino-7-fluoroheptanal or its corresponding ketone |

Intermolecular annulation reactions that form a piperidine ring from two separate components, creating both C-N and C-C bonds, are highly convergent. nih.gov These strategies, often categorized as [n+m] cycloadditions (e.g., [5+1], [4+2], [3+3]), assemble the ring in a single cascade process. nih.gov For example, a [5+1] annulation can involve the reaction of a five-carbon component containing two nucleophilic sites (like a 1,5-amino alcohol) with a single-carbon electrophile. nih.gov Tunable [4+2] and [3+2] annulations using olefins and bifunctional reagents have also been developed, where slight modifications in reaction conditions can direct the pathway toward piperidine or pyrrolidine synthesis, respectively. nih.govrsc.org These methods often rely on switching between radical and polar mechanistic pathways. rsc.org

A plausible two-component synthesis of the this compound skeleton could involve a [4+2] cycloaddition between an azadiene and an alkene bearing the fluoroethyl side chain, or a related annulation strategy combining simpler fragments in a convergent manner.

| Parameter | Description | References |

| Reaction Type | Intermolecular Annulation / [n+m] Cycloaddition | nih.govnih.govrsc.org |

| Key Reagents/Catalysts | Transition metal catalysts (e.g., Iridium, Palladium), Lewis acids | nih.govajchem-a.com |

| Bond Formations | C-N and C-C | nih.gov |

| Potential Precursors | e.g., A 1-aza-1,3-diene and 3-fluoroprop-1-ene |

Hydrosilylation Methods

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a versatile reaction in organic synthesis. nih.gov While widely used for creating C-Si bonds, it can also be incorporated into cyclization strategies to form heterocycles. Catalysts for this transformation are typically based on late transition metals such as platinum (e.g., Karstedt's catalyst), rhodium, and iridium, although more sustainable catalysts based on earth-abundant metals like iron and cobalt are gaining prominence. nih.govnih.gov Intramolecular hydrosilylation of an unsaturated amine bearing a hydrosilyl group can lead to the formation of a cyclic product.

For a hydrosilylation-based synthesis of the piperidine core, a precursor such as an N-allyl-N-(hydrosilyl) amine derivative could be envisioned. The intramolecular addition of the Si-H bond across the allyl group, followed by oxidative cleavage of the resulting C-Si bond (e.g., Tamao-Fleming oxidation), could generate a hydroxylated piperidine intermediate, which could then be further manipulated to install the 2-fluoroethyl group at the 3-position. More direct approaches might involve the hydrosilylation of a diene, which could be functionalized to form the piperidine ring. organic-chemistry.org

| Parameter | Description | References |

| Reaction Type | Intramolecular Hydrosilylation-Cyclization | nih.govnih.gov |

| Key Reagents/Catalysts | Platinum, Rhodium, Iridium, or Cobalt complexes | nih.govnih.gov |

| Bond Formations | C-Si, C-H (initially), leading to ring formation | nih.gov |

| Potential Precursor | N-Allyl-N-(hydrosilyl)-4-fluorobut-1-en-2-amine |

Stereoselective Synthesis of this compound and its Stereoisomers

The spatial arrangement of substituents on the piperidine ring significantly influences the biological and chemical properties of this compound. Consequently, the development of stereoselective synthetic routes to access its various stereoisomers is of paramount importance.

Diastereoselective and Enantioselective Approaches

The creation of specific stereoisomers of this compound can be achieved through various diastereoselective and enantioselective strategies. One prominent approach involves the asymmetric hydrogenation of a suitably substituted pyridine precursor. While direct asymmetric hydrogenation of simple pyridines is challenging, the use of chiral catalysts with activated pyridinium salts has shown considerable success in producing enantioenriched piperidines. For instance, iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts has yielded chiral piperidines with high enantioselectivity. A similar strategy could be envisioned for a 3-(2-fluoroethyl)pyridine derivative.

Another powerful method is the rhodium-catalyzed asymmetric reductive Heck reaction. This approach, applied to dihydropyridines, can furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines nih.govnih.govnih.govresearchgate.net. This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, provides access to a wide variety of enantioenriched 3-substituted piperidines nih.govnih.govnih.govresearchgate.net.

Enzyme-catalyzed reactions also offer a highly selective means to obtain chiral piperidines. Biocatalytic cascades involving enzymes such as carboxylic acid reductases, ω-transaminases, and imine reductases have been utilized to generate substituted piperidines with high conversion, enantiomeric excess (e.e.), and diastereomeric excess (d.e.) in a one-pot synthesis from keto acids or keto aldehydes scientificupdate.com. Furthermore, kinetic resolution, either through enzymatic acylation or using chiral reagents, can be employed to separate racemic mixtures of piperidine derivatives, providing access to enantiomerically pure forms nih.gov.

A summary of potential enantioselective approaches is presented below:

| Approach | Catalyst/Reagent | Precursor | Key Features |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium complexes | 3-(2-Fluoroethyl)pyridinium salt | Direct installation of chirality during ring saturation. |

| Asymmetric Reductive Heck Reaction | Chiral Rhodium catalyst | 3-Substituted dihydropyridine (B1217469) | High enantioselectivity in the formation of a C-C bond at the 3-position. |

| Enzymatic Resolution/Reduction | Lipases, Proteases, Ketoreductases | Racemic this compound or a ketone precursor | High stereoselectivity under mild reaction conditions. |

Control of Stereochemistry at Piperidine Ring Atoms

Achieving specific stereochemistry at the C3 and potentially other chiral centers of the piperidine ring is a critical aspect of the synthesis. The relative stereochemistry of substituents is often dictated by the method of ring formation or functionalization. For instance, the hydrogenation of substituted pyridines frequently leads to the cis-isomer as the major product due to the catalyst directing the approach of hydrogen from the less hindered face mdpi.com.

Various reduction methods can be employed to control the stereochemistry at C-6 in 2,3,6-trisubstituted piperidines. For example, triacetoxyborohydride iminium ion reduction tends to establish a cis C-2/C-6 relationship, whereas triethylsilane/TFA acyliminium ion reduction or Lewis acid-catalyzed imine reduction can favor the trans relationship beilstein-journals.org. These principles can be extrapolated to the synthesis of this compound derivatives with additional substituents.

Furthermore, the choice of protecting groups on the piperidine nitrogen can influence the conformational preference of the ring and, consequently, the stereochemical outcome of subsequent reactions. This conformational control is a powerful tool in directing the approach of reagents to establish the desired stereochemistry nih.govlookchem.com.

Stereodivergent Synthesis of Cis- and Trans-Isomers

A comprehensive synthetic strategy should allow for the selective preparation of both cis- and trans-isomers of this compound. Such stereodivergent approaches are essential for exploring the full range of stereochemical space and identifying the optimal configuration for a given application.

One common strategy for stereodivergent synthesis involves the hydrogenation of a pyridine precursor to initially form the thermodynamically favored cis-isomer. Subsequent epimerization at the C3 position under basic conditions can then provide access to the trans-isomer nih.gov. This approach has been successfully applied to the synthesis of various regio- and diastereoisomers of substituted pipecolinates nih.gov.

Alternatively, the choice of synthetic route can be tailored to directly yield either the cis or trans product. For example, in the synthesis of 3-ethyl-4-piperidineacetates, the conjugate addition of an enolate to an unsaturated lactam precursor yields the trans-isomer, while the addition of a cuprate leads to the cis-isomer. A similar divergent strategy could be developed for this compound, potentially starting from a common chiral intermediate.

The table below outlines a conceptual stereodivergent synthesis:

| Target Isomer | Key Reaction | Reagent/Conditions | Expected Outcome |

| cis | Hydrogenation of 3-(2-fluoroethyl)pyridine | Pd/C, H₂ | Predominantly cis-isomer |

| trans | Epimerization of cis-isomer | Base (e.g., NaOMe) | Thermodynamic equilibration to the more stable trans-isomer |

| trans | Conjugate Addition | Organocuprate addition to an α,β-unsaturated lactam | Direct formation of the trans-adduct |

Introduction of the 2-Fluoroethyl Moiety

The incorporation of the 2-fluoroethyl group can be achieved at various stages of the synthesis, either by building the piperidine ring with the side chain already in place or by introducing it onto a pre-formed piperidine scaffold.

Late-Stage Fluorination Strategies

Late-stage fluorination involves the introduction of a fluorine atom into a molecule at a late point in the synthetic sequence. This approach is highly valuable as it allows for the rapid diversification of complex molecules. For the synthesis of this compound, a precursor such as 3-(2-hydroxyethyl)piperidine could be a suitable substrate for deoxyfluorination. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used for converting alcohols to fluorides.

While direct C-H fluorination is an attractive strategy, its application to an unactivated sp³ C-H bond in the ethyl side chain would be challenging and likely suffer from a lack of selectivity. Therefore, the conversion of a pre-installed functional group, such as a hydroxyl group, is a more practical approach for late-stage fluorination in this context.

Alkylation with Fluoroethylating Reagents (e.g., 2-[18F]fluoroethyl triflate for radiolabeling)

A more common and direct method for introducing the 2-fluoroethyl group is through the alkylation of a suitable nucleophile with a fluoroethylating agent. For example, a piperidine precursor with a nucleophilic carbon at the 3-position, such as an enolate or a stabilized carbanion, could be reacted with a 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide) or a more reactive triflate or tosylate derivative.

This strategy is particularly relevant for the synthesis of radiolabeled compounds for positron emission tomography (PET). In this context, 2-[¹⁸F]fluoroethyl triflate is a commonly used reagent for introducing the fluorine-18 isotope. The synthesis would involve the preparation of a suitable 3-substituted piperidine precursor that can be efficiently alkylated with the short-lived radiotracer.

The general approach for introducing the 2-fluoroethyl group via alkylation is summarized below:

| Precursor | Fluoroethylating Reagent | Base/Conditions | Product |

| 3-Lithiopiperidine derivative | 2-Fluoroethyl bromide | -78 °C to rt | This compound |

| N-Boc-piperidine-3-acetic acid ethyl ester enolate | 2-Fluoroethyl iodide | LDA, THF, -78 °C | N-Boc-3-(1-(2-fluoroethyl))piperidine-3-acetic acid ethyl ester |

| 3-(Hydroxymethyl)piperidine | 2-Fluoroethyl tosylate (via O-alkylation followed by rearrangement or other transformations) | NaH, DMF | (Potentially) 3-(2-fluoroethoxymethyl)piperidine |

Synthesis of Spirocyclic Piperidine Analogs Incorporating 2-Fluoroethyl Groups

The incorporation of a spirocyclic scaffold into piperidine derivatives represents a significant strategy in medicinal chemistry to enhance molecular rigidity and three-dimensionality. This structural modification can lead to improved potency and selectivity for biological targets by optimizing interactions within protein binding pockets. The synthesis of such complex structures, particularly those featuring a 2-fluoroethyl or related moiety, often requires multi-step sequences and specialized methodologies.

Research into sigma-1 (σ₁) receptor ligands has spurred the development of novel spirocyclic piperidines, as these receptors are implicated in various central nervous system disorders. A key synthetic approach involves the construction of a spirocyclic core, such as spiro[2-benzofuran-1,4'-piperidine], followed by N-alkylation to introduce the desired side chain containing the fluoroethyl group.

One prominent methodology involves the synthesis of precursor molecules that can be readily functionalized. For instance, a series of spirocyclic piperidine derivatives were developed as potential σ₁ receptor ligands for positron emission tomography (PET) imaging. nih.gov The synthesis of a key intermediate, the tosylate precursor 24 , allows for the subsequent introduction of the radioactive fluorine-18 isotope ([¹⁸F]) via nucleophilic substitution. This final step produces the desired radiolabeled compound, [¹⁸F]19 . nih.gov

The general synthetic strategy for these analogs can be summarized in the following stages:

Construction of the Spirocyclic Core: Building the foundational spiro[2-benzofuran-1,4'-piperidine] structure.

N-Alkylation: Attaching a side chain to the piperidine nitrogen. This side chain is typically a benzyl or pyridinylmethyl group, which itself is substituted with a precursor for the fluoroethoxy group (e.g., a hydroxyethoxy or tosyloxyethoxy group).

Fluorination: Introducing the fluorine atom. In the case of PET tracers, this is often a late-stage radiofluorination using [¹⁸F]fluoride to displace a leaving group like tosylate. nih.gov

The following table outlines key compounds and their reported affinity for the σ₁ receptor, demonstrating the successful application of these synthetic methodologies.

| Compound Number | Structure | Compound Name | σ₁ Receptor Affinity (Ki, nM) |

| 2 | Image of the chemical structure of 1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,4'-piperidine] | 1'-((6-(2-Fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,4'-piperidine] | 2.30 nih.govresearchgate.net |

| 19 | Image of the chemical structure of 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] | 1'-(4-(2-Fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] | 0.79 nih.gov |

The synthesis of the radiolabeled tracer [¹⁸F]19 provides a specific example of the fluorination step. The precursor, tosylate 24 , is treated with [¹⁸F]fluoride, leading to the final product with a radiochemical purity greater than 99%. nih.gov

| Precursor | Product | Reaction | Radiochemical Yield (Isolated) |

| Tosylate precursor 24 | [¹⁸F]19 | Nucleophilic substitution with [¹⁸F]fluoride | 35-60% nih.gov |

These advanced synthetic routes enable the creation of complex spirocyclic piperidine analogs incorporating 2-fluoroethyl groups, which are valuable tools for pharmacological research and molecular imaging. nih.govnih.gov The methodologies are designed to be efficient, particularly for radiolabeling, allowing for the production of high-purity compounds for further evaluation. nih.gov

Chemical Reactivity and Derivatization of the 3 2 Fluoroethyl Piperidine Scaffold

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is the most common site for derivatization due to the high nucleophilicity of the nitrogen atom. Standard organic transformations can be readily applied to introduce a variety of substituents.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of 3-(2-fluoroethyl)piperidine can be readily functionalized through N-alkylation and N-acylation reactions, which are fundamental transformations for secondary amines. These reactions are commonly used in medicinal chemistry to introduce diverse substituents that can modulate the pharmacological properties of the molecule.

N-Alkylation is typically achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The base neutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards the N-alkylated product. Common conditions involve using bases like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) at room temperature or with gentle heating. For less reactive alkylating agents, stronger bases like sodium hydride (NaH) may be employed. Care must be taken to control the stoichiometry of the alkylating agent to minimize the formation of quaternary ammonium salts. Reductive amination is another widely used method for N-alkylation.

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form a stable amide linkage. These reactions are often carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to scavenge the acid byproduct. The resulting N-acylpiperidines are important derivatives in their own right and can serve as intermediates for further transformations. Similarly, N-sulfonylation can be accomplished using sulfonyl chlorides to yield N-sulfonylpiperidines.

| Reaction Type | Typical Reagents | Base | Solvent | Product |

| N-Alkylation | Alkyl halide (R-X) | K₂CO₃ or NaH | DMF, Acetonitrile | N-Alkyl-3-(2-fluoroethyl)piperidine |

| N-Acylation | Acyl chloride (RCOCl) | Triethylamine (Et₃N) | Dichloromethane (DCM) | N-Acyl-3-(2-fluoroethyl)piperidine |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl) | Triethylamine (Et₃N) | Dichloromethane (DCM) | N-Sulfonyl-3-(2-fluoroethyl)piperidine |

Conversion to N-Chloropiperidine and Subsequent Dehydrohalogenation

A key transformation for modifying the piperidine ring adjacent to the nitrogen is the formation and subsequent reaction of an N-chloropiperidine intermediate. This strategy allows for the introduction of functionality at the C2 or C6 position of the piperidine ring. The process begins with the conversion of this compound to N-chloro-3-(2-fluoroethyl)piperidine using a chlorinating agent such as sodium hypochlorite (NaOCl).

Following its formation, the N-chloroamine can undergo dehydrohalogenation upon treatment with a strong base, such as an alkoxide or an organometallic reagent like ethylmagnesium bromide. This elimination reaction generates a cyclic enamine, specifically 3-(2-fluoroethyl)-Δ¹-piperideine (also known as 3-(2-fluoroethyl)-1,2,3,4-tetrahydropyridine). This enamine is a reactive intermediate that can be subsequently alkylated at the C6 position, providing a route to 2,3-disubstituted piperidine derivatives. This method offers a regioselective approach to functionalizing the piperidine ring at a carbon atom.

Functional Group Transformations on the Fluoroethyl Side Chain

The fluoroethyl side chain is characterized by the high strength of the carbon-fluorine (C-F) bond, which makes it relatively inert to many chemical transformations. The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. wikipedia.org This inherent stability is a primary reason for the inclusion of fluorine in many pharmaceutical compounds, as it can block metabolic pathways involving C-H bond oxidation.

Consequently, functional group transformations directly on the fluoroethyl moiety are challenging and not commonly reported. Reactions such as nucleophilic substitution to displace the fluoride ion are extremely difficult and require harsh conditions or specialized reagents. While hydrodefluorination is a known process, it typically necessitates potent reducing agents or catalytic systems under forcing conditions, which may not be compatible with the rest of the molecule. Therefore, the fluoroethyl side chain is generally considered a stable substituent that is carried through synthetic sequences without modification.

Ring Modification and Expansion Reactions of the Piperidine Core

Modification of the piperidine core itself, including ring expansion to form larger heterocycles like azepanes, represents a more complex set of transformations. While not extensively documented for the this compound scaffold specifically, general methodologies for piperidine ring expansion can be considered.

One established method for the synthesis of 3-substituted piperidines involves the ring expansion of a corresponding 2-substituted pyrrolidine. For example, a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine can react with various nucleophiles to induce a ring expansion, yielding optically active 3-substituted 1-benzylpiperidines. rsc.org This type of rearrangement proceeds through an aziridinium ion intermediate, which is then opened by the nucleophile to afford the larger piperidine ring. Applying this logic in reverse, a suitably functionalized this compound could potentially be induced to undergo ring contraction, although such reactions are less common. These transformations highlight potential, albeit complex, pathways for skeletal modification of the piperidine core.

Derivatization for Enhanced Biological Activity or Specific Applications

The this compound scaffold is a key component in the development of molecules with specific biological activities. clinmedkaz.org Derivatization is often guided by the desire to create analogues of known bioactive compounds or to explore new chemical space for drug discovery. The introduction of fluorine can significantly lower the basicity (pKa) of the piperidine nitrogen, which may reduce off-target effects such as hERG channel affinity, a common concern in drug development. nih.gov

Conversion to Spirocyclic Indolenine 2-Piperidinones and Dihydropiperidines

A sophisticated derivatization strategy involves using the piperidine ring as a component in the construction of more complex polycyclic systems, such as spirocycles. Spirocyclic indolenines and their derivatives are important structural motifs found in many natural products and pharmaceutically active compounds. nih.gov

The synthesis of spirocyclic indolenine 2-piperidinones can be envisioned through reactions that couple the piperidine scaffold with an indole precursor. General strategies for creating such spirocycles often involve the dearomatization of an indole ring. For instance, a piperidine-containing moiety could be tethered to an indole at the C3 position. Subsequent intramolecular cyclization, potentially via an N-acyliminium ion or a related reactive intermediate, could then form the spirocyclic junction.

Another approach involves multicomponent reactions. For example, piperidine itself can act as a base to promote the three-component reaction of isatins, ammonium acetate, and other carbonyl compounds to generate complex dispiro[indoline-quinoline-indoline] systems. beilstein-journals.org By analogy, a functionalized this compound could potentially participate as a building block in similar cascade reactions, leading to the formation of novel spiro[indoline-piperidine] structures. These advanced synthetic methods allow for the creation of structurally complex and three-dimensional molecules derived from the this compound scaffold for biological screening.

Advanced Analytical Methodologies for Characterization and Quantification of 3 2 Fluoroethyl Piperidine

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for isolating and identifying 3-(2-Fluoroethyl)piperidine from complex mixtures, such as synthetic reaction products or biological matrices. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of piperidine-containing compounds. For this compound, which is a non-volatile and polar compound, reversed-phase HPLC is the most suitable approach. These methods are crucial for monitoring the progress of synthetic reactions and for assessing the purity of the final product .

A typical HPLC method would employ a C18 column, which provides excellent separation for moderately polar compounds. nih.govalternative-therapies.com The mobile phase often consists of a gradient mixture of an aqueous solution with a mild acid, like formic acid, and an organic solvent such as methanol or acetonitrile (B52724). nih.govalternative-therapies.com The acidic modifier helps to ensure consistent protonation of the piperidine (B6355638) nitrogen, leading to sharp, symmetrical peaks. Detection is commonly achieved using a UV detector, although the lack of a strong chromophore in this compound may necessitate the use of more universal detectors like a Charged Aerosol Detector (CAD) or coupling to a mass spectrometer.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Atlantis C18 (e.g., 5 μm, 3.9x100 mm) | nih.gov |

| Mobile Phase A | 0.05% Formic acid in Water | nih.gov |

| Mobile Phase B | Methanol or Acetonitrile | nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |

| Column Temperature | 30°C | nih.gov |

| Detection | UV (low wavelength), CAD, or Mass Spectrometry |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the separation of volatile compounds. While this compound itself may have limited volatility, it is amenable to GC analysis, potentially after derivatization. Derivatization, for instance, through acylation with reagents like trifluoroacetyl anhydride, can increase the compound's volatility and improve its chromatographic behavior on standard non-polar or medium-polarity GC columns.

GC coupled with a mass spectrometer (GC-MS) is particularly effective for identification. The separation is typically performed on a capillary column, and the temperature is programmed to ensure the efficient elution of the analytes. epa.gov The resulting mass spectrum provides a fingerprint for the compound, allowing for its unambiguous identification. hmdb.ca

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound. It provides information on the molecular weight and, through fragmentation analysis, reveals details about the compound's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution MS

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of MS. nih.gov For this compound, electrospray ionization (ESI) in the positive ion mode is typically used, as the piperidine nitrogen is readily protonated to form a [M+H]⁺ ion.

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the identity of the compound and for distinguishing it from isobaric interferences.

Fragment Analysis and Metabolite Profiling

The fragmentation pattern of a molecule in the mass spectrometer provides a structural fingerprint. For piperidine-containing compounds, fragmentation is often localized to the ring structure and its substituents. researchgate.net In the analysis of related fluorinated fentanyl analogs, a common and abundant fragment ion observed corresponds to the intact piperidine ring (e.g., m/z 84.0815), indicating its stability during fragmentation. Other characteristic fragments would likely arise from the cleavage of the fluoroethyl side chain.

Metabolite profiling studies, crucial for understanding the fate of a compound in biological systems, heavily rely on LC-MS techniques. For fluorinated piperidine derivatives, metabolic transformations often involve processes such as N-dealkylation, hydroxylation of the piperidine ring or side chain, and subsequent glucuronidation. acs.org By analyzing samples from in vitro systems (like liver microsomes or hepatocytes) or in vivo studies, researchers can identify these metabolites by looking for characteristic mass shifts from the parent compound and by interpreting their unique fragmentation patterns. nih.gov For instance, the N-dealkylation of the phenethyl group is a primary metabolic pathway for fluorofentanyl, a process that could be analogous for other N-substituted derivatives of this compound.

| Fragment Description | Predicted m/z | Basis of Prediction |

|---|---|---|

| Protonated Molecule [M+H]⁺ | 132.1132 | C₇H₁₅FN⁺ |

| Loss of Fluoroethene (C₂H₃F) | 86.0964 | Fragmentation of side chain |

| Intact protonated piperidine ring fragment | 84.0808 | Observed in fluorofentanyl analogs |

| Loss of HF from [M+H]⁺ | 112.1070 | Common fragmentation for fluoroalkanes |

Tandem Mass Spectrometry for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of an analysis. nih.gov This technique involves isolating the precursor ion (e.g., the [M+H]⁺ ion of this compound) and subjecting it to collision-induced dissociation (CID) to generate product ions. nih.govnih.gov

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard. In an MRM experiment, the mass spectrometer is set to monitor specific transitions from a precursor ion to one or more product ions. This is a highly selective process that filters out background noise, resulting in very low limits of detection and quantification. nih.gov This approach is ideal for quantifying low levels of this compound in complex biological matrices.

Radiochemical Purity and Specific Activity Determination for Radiolabeled Analogs

The characterization of radiolabeled analogs of this compound is fundamental for their use in preclinical and clinical imaging studies, such as Positron Emission Tomography (PET). Two critical parameters that define the quality of a radiotracer are its radiochemical purity and specific activity. Radiochemical purity refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form. High radiochemical purity is essential to ensure that the observed signal originates from the target molecule and not from radioactive impurities. Specific activity, defined as the amount of radioactivity per unit mass of the compound, is a crucial factor for receptor imaging studies, where a high specific activity allows for the administration of a low mass dose, thus avoiding undesirable pharmacological effects and saturation of the target receptors.

High-performance liquid chromatography (HPLC) is the standard method for determining the radiochemical purity of these radiolabeled compounds. nih.govnih.gov For instance, the radiochemical purity of [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine, an analog, was determined to be 98.3 ± 2.1% using HPLC. nih.gov Similarly, another related piperidine derivative, [¹⁸F]1-(3-Fluoropropyl)-4-(4-cyanophenoxy-methyl)piperidine, demonstrated radiochemical purities greater than 99% following HPLC purification. nih.gov

The specific activity of these radiotracers is also determined following synthesis and purification. For the [¹⁸F]fluoroethylated analog, the specific activity was found to be 106.93 ± 23.68 GBq/μmol at the end of synthesis. nih.gov Another analog achieved a specific activity of 88.8 ± 22.2 GBq/μmol. nih.gov Such high specific activities are vital for sensitive in vivo imaging.

| Radiolabeled Analog | Radiochemical Purity (%) | Specific Activity (GBq/μmol) | Analytical Method |

|---|---|---|---|

| [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine | 98.3 ± 2.1 | 106.93 ± 23.68 | HPLC |

| [¹⁸F]1-(3-Fluoropropyl)-4-(4-cyanophenoxy-methyl)piperidine | >99 | >74 | HPLC |

| [¹⁸F]SFE (another synthesis batch) | Not Specified | 88.8 ± 22.2 | HPLC |

Bioanalytical Method Development in Complex Biological Matrices (e.g., tissues, cells, biological fluids)

The development of robust bioanalytical methods is crucial for quantifying this compound and its analogs in complex biological matrices such as tissues, cells, and biological fluids. These methods are essential for pharmacokinetic, biodistribution, and metabolism studies. The quantification of radiolabeled analogs in these matrices is typically achieved by measuring the radioactivity in dissected tissues or fluid samples using a gamma counter, with results often expressed as the percentage of the injected dose per gram of tissue (% ID/g).

Biodistribution studies in rodents provide insight into the uptake and clearance of these compounds from various organs. For example, after intravenous injection of [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine in rats, radioactivity was measured in various tissues at different time points. nih.gov At 5 minutes post-injection, the highest concentrations were found in the lungs (7.71 ± 0.93% ID/g), followed by the kidneys (2.99 ± 0.10% ID/g), heart (1.75 ± 0.15% ID/g), and brain (1.41 ± 0.05% ID/g). nih.gov Radioactivity was cleared rapidly from most organs. nih.gov

Detailed analysis within the brain has also been performed, quantifying the tracer's concentration in specific regions. For one radiolabeled piperidine analog, regional brain radioactivity concentrations at 5 minutes were highest in the occipital cortex (2.02 ± 0.41% ID/g) and frontal cortex (2.00 ± 0.38% ID/g). nih.gov These levels decreased by 60 minutes, indicating dynamic changes in the tracer's distribution. nih.gov

| Tissue | Radioactivity Concentration (% ID/g) |

|---|---|

| Lung | 7.71 ± 0.93 |

| Kidney | 2.99 ± 0.10 |

| Heart | 1.75 ± 0.15 |

| Whole Brain | 1.41 ± 0.05 |

| Intestine | 1.40 ± 0.32 |

| Spleen | 1.01 ± 0.21 |

| Liver | 0.68 ± 0.17 |

| Blood | 0.14 ± 0.03 |

Metabolite analysis is another critical component of bioanalytical method development, distinguishing the parent compound from its metabolites. HPLC is commonly employed for this purpose. For instance, a brain metabolite study at 60 minutes post-injection showed that the percentage of the unchanged parent compound, [¹⁸F]SFE, was 53 ± 5% in plasma, 93 ± 1% in the frontal cortex, and 97 ± 1% in the cerebellum. nih.gov This indicates that the compound undergoes some metabolism in the periphery but remains largely intact within the brain, a crucial finding for interpreting PET imaging data. nih.gov The analysis of cell lysates, often following techniques like immunoprecipitation, is also utilized to investigate protein interactions and cellular uptake. nih.gov

Computational and Theoretical Investigations of 3 2 Fluoroethyl Piperidine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or nucleic acid. For 3-(2-fluoroethyl)piperidine, docking studies would be instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

While specific docking studies on this compound are not reported, research on similar piperidine-containing molecules has demonstrated their potential to interact with a wide range of receptors. For instance, various piperidine (B6355638) derivatives have been docked against targets such as protein kinases, G-protein coupled receptors like the µ-opioid receptor, and viral proteins. benthamdirect.comtandfonline.com These studies typically reveal that the piperidine ring can fit into hydrophobic pockets of the binding site, while the nitrogen atom can form crucial hydrogen bonds or ionic interactions.

Table 1: Potential Intermolecular Interactions of this compound in a Receptor Binding Site

| Molecular Feature | Potential Interaction Type | Interacting Residue Examples |

| Piperidine Nitrogen | Hydrogen Bond Donor/Acceptor, Ionic Interaction | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Fluoroethyl Group | Hydrophobic Interactions, Halogen Bonds | Leucine, Isoleucine, Valine, Phenylalanine |

| Piperidine Ring | Van der Waals Forces, Hydrophobic Interactions | Alanine, Proline, Tryptophan |

Molecular Dynamics Simulations for Conformational Analysis and Binding Modes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. For this compound, MD simulations would complement molecular docking by providing insights into its conformational flexibility and the stability of its binding modes.

MD simulations of various piperidine derivatives have been used to confirm the stability of docked poses and to analyze the dynamic behavior of the ligand within the binding site. benthamdirect.comnih.gov These simulations can reveal important information about the role of water molecules in mediating ligand-receptor interactions and can help to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking alone.

For this compound, a key aspect to investigate via MD simulations would be the conformational preference of the fluoroethyl group when the molecule is both free in solution and bound to a receptor. The flexibility of this side chain could allow the molecule to adapt to the shape of different binding pockets. The stability of any predicted interactions from docking studies, particularly those involving the fluorine atom, would be rigorously tested through MD simulations. A stable binding mode throughout the simulation would lend confidence to the predicted protein-ligand interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While a specific QSAR model for this compound has not been developed due to the lack of a relevant dataset of analogues, the principles of QSAR are highly applicable.

To develop a QSAR model, a series of 3-substituted piperidine analogues with varying substituents would need to be synthesized and their biological activity against a specific target measured. The structural properties of these molecules, known as molecular descriptors, would then be calculated. These descriptors can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that predicts the biological activity based on these descriptors.

Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The in silico prediction of ADMET properties is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. fiveable.me For this compound, various computational models can be used to predict its ADMET characteristics.

The introduction of a fluorine atom into a molecule can significantly alter its ADMET properties. Generally, fluorination can increase metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes. The 2-fluoroethyl group in this compound would likely make the ethyl group more resistant to metabolism compared to an unsubstituted ethyl group. Fluorination can also increase lipophilicity, which can affect absorption and distribution.

A variety of software tools are available to predict ADMET properties based on the chemical structure of a molecule. vls3d.comsimulations-plus.com These tools use large databases of experimental data to build predictive models for properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for toxicity. In silico ADMET predictions for piperidine analogues have been used to guide the selection of promising drug candidates. researchgate.netnih.govmdpi.com

Table 2: Predicted ADMET Properties for this compound (Hypothetical)

| Property | Predicted Outcome | Rationale |

| Absorption | Good oral bioavailability | The small size and moderate lipophilicity of the molecule are favorable for absorption. |

| Distribution | Likely to cross the blood-brain barrier | The piperidine scaffold is present in many CNS-active drugs, and the fluoroethyl group can increase lipophilicity. |

| Metabolism | Increased metabolic stability | The C-F bond is strong and can block metabolic oxidation at the ethyl group. |

| Excretion | Primarily renal excretion | As a small, polar molecule (at physiological pH), it is likely to be cleared by the kidneys. |

| Toxicity | Low to moderate toxicity | The piperidine ring is a common motif in pharmaceuticals, but toxicity would need to be assessed for specific targets. |

Quantum Chemical Calculations (e.g., Gauche Effect of Fluoroethyl Groups)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure, conformational preferences, and reactivity of molecules. For this compound, these calculations would be particularly useful for understanding the influence of the fluorine atom on the molecule's properties.

A key phenomenon that would be investigated is the "gauche effect," which describes the tendency of certain molecules to adopt a gauche conformation (a dihedral angle of approximately 60°) rather than the sterically less hindered anti conformation. wikipedia.org This effect is often observed in molecules containing electronegative substituents, such as 1,2-difluoroethane. The gauche preference is typically attributed to stabilizing hyperconjugative interactions. wikipedia.org

In silico Evaluation of Enzyme Inhibition (e.g., Carbonic Anhydrase)

In silico methods can be used to screen compounds for their potential to inhibit specific enzymes. While there is no specific data on the inhibition of carbonic anhydrase by this compound, computational approaches could be used to explore this possibility.

Carbonic anhydrase inhibitors are an important class of drugs, and many contain a sulfonamide group that coordinates to the zinc ion in the enzyme's active site. However, other chemical scaffolds have also been shown to inhibit this enzyme. Computational studies on piperazine-based carbonic anhydrase inhibitors have provided insights into their binding modes. nih.govresearchgate.net

For this compound, molecular docking and MD simulations could be used to predict whether it can bind to the active site of various carbonic anhydrase isoforms. The model would need to show that the compound can displace the catalytic water molecule and interact with key residues in the active site. The presence of the basic nitrogen in the piperidine ring could potentially play a role in coordinating with the zinc ion or interacting with acidic residues. While speculative without a known zinc-binding group, computational screening could provide a preliminary assessment of its potential as a carbonic anhydrase inhibitor or an inhibitor of other enzymes.

Pharmacological and Biological Research of 3 2 Fluoroethyl Piperidine Derivatives

Receptor Binding Affinity and Selectivity Profiling

The interaction of 3-(2-fluoroethyl)piperidine derivatives with various receptors is a critical area of research to determine their potential therapeutic applications. The following subsections outline the binding affinity and selectivity of these compounds for several key receptor families.

Sigma Receptors (σ1 and σ2) Affinity

Derivatives of the fluoroethylpiperidine scaffold have been investigated for their affinity for sigma receptors, which are implicated in a variety of neurological conditions. Research has shown that modest structural modifications to piperidine-based compounds can lead to significant changes in affinity and selectivity for σ1 and σ2 subtypes. nih.gov

One notable derivative, the fluoroethyl analog of SA4503, known as FE-SA4503, demonstrates high affinity for sigma receptors. In studies using guinea pig brain homogenates, FE-SA4503 exhibited a 14-fold selectivity for the σ1 receptor over the σ2 receptor. nih.gov The binding affinities (Ki) for FE-SA4503 were determined to be 8.0 nM for σ1 and 113.2 nM for σ2. nih.gov This is comparable to the parent compound, SA4503, which also shows a 14-fold selectivity with Ki values of 4.6 nM for σ1 and 63.1 nM for σ2. nih.gov The piperidine (B6355638) moiety is considered a critical structural feature for dual H3/σ1 receptor activity in some series, where it is involved in an essential salt bridge interaction within the σ1R binding pocket. unict.it Other piperidine derivatives have also been identified as potent sigma receptor ligands, with some compounds showing high affinity for the σ1 receptor in the low nanomolar range. unict.itrsc.org

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| FE-SA4503 | 8.0 | 113.2 | 14.15 |

| SA4503 | 4.6 | 63.1 | 13.72 |

Dopamine (B1211576) Receptors (D2) Affinity

The dopamine D2 receptor is a primary target for antipsychotic medications. nih.gov While direct binding data for this compound itself is limited, the broader class of piperidine and piperazine (B1678402) derivatives has been extensively studied for D2 receptor interactions. N-phenylpiperazine analogs, for instance, can bind selectively to the D3 versus the D2 dopamine receptor subtype, despite high homology between the receptors. mdpi.com The affinity of these compounds is influenced by the substituents on the piperidine or piperazine ring. For example, a series of fluoroethoxy-1,4-diphenethyl piperidine derivatives were evaluated for their ability to inhibit dopamine uptake at the vesicular monoamine transporter-2 (VMAT2) and the dopamine transporter (DAT), showing potent inhibition in the nanomolar range for VMAT2. nih.gov

Serotonin (B10506) Receptors (5-HT2) Affinity

Serotonin 5-HT2A receptors are involved in various psychiatric disorders, and developing selective ligands for these receptors is a key area of research. nih.gov Piperidine derivatives containing a fluoro-substituent have been synthesized and evaluated as 5-HT2A receptor antagonists. One such compound, 1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfonyl)piperidine, demonstrated high affinity for the 5-HT2A receptor with a Ki value of 1.9 ± 0.6 nM. nih.gov However, its utility as a PET imaging agent was limited by high nonspecific binding. nih.gov Another related compound, 1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfinyl)piperidine, showed significantly lower affinity with a Ki of 198 ± 8 nM. nih.gov These findings highlight the sensitivity of the 5-HT2A receptor to small structural changes on the piperidine scaffold.

| Compound | 5-HT2A Receptor Ki (nM) |

|---|---|

| 1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfonyl)piperidine | 1.9 ± 0.6 |

| 1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfinyl)piperidine | 198 ± 8 |

Muscarinic Acetylcholine (B1216132) Receptors Ligand Binding

The muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that mediate many effects of acetylcholine in the nervous system. nih.govthermofisher.com A radiolabeled fluoroethylpiperidine derivative, N-(2-[18F]fluoroethyl)-4-piperidyl benzilate ([18F]FEPB), has been developed as a non-subtype-selective muscarinic receptor antagonist. This compound displays a moderate affinity for mAChRs, with a reported Ki value of 1.7 nmol/L. nih.gov The use of [18F]FEPB in imaging studies has allowed for the in vivo examination of muscarinic receptor occupancy, demonstrating its utility as a research tool to study the effects of drugs that enhance acetylcholine levels. nih.gov

Other Receptor Systems and Enzymes (e.g., Kinases, MAO)

Beyond the major neurotransmitter receptor systems, derivatives of the piperidine scaffold have shown activity against other biological targets, including enzymes like monoamine oxidase (MAO) and various kinases. encyclopedia.pub

Monoamine Oxidase (MAO) Inhibition: A series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. nih.gov Many of these compounds displayed higher inhibition of MAO-B than MAO-A. For instance, compound S5, a 3-chloro substituted derivative, was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a Ki of 0.155 ± 0.050 μM, showing competitive reversible inhibition. nih.gov This compound also exhibited a high selectivity index (SI) of 19.04 for MAO-B over MAO-A. Another compound, S16 (a 2-cyano derivative), also showed potent MAO-B inhibition with an IC50 of 0.979 μM and a Ki of 0.721 ± 0.074 μM. nih.gov

| Compound | MAO-B IC50 (μM) | MAO-B Ki (μM) | MAO-A IC50 (μM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|---|

| S5 (3-Cl) | 0.203 | 0.155 ± 0.050 | 3.857 | 19.04 |

| S16 (2-CN) | 0.979 | 0.721 ± 0.074 | >10 | >10.21 |

Kinase Inhibition: The introduction of fluoroethyl groups onto piperidine-containing molecules has been explored in the context of kinase inhibition. This strategy has been applied to known anaplastic lymphoma kinase (ALK) inhibitors, where the addition of fluoroethyl groups did not negatively affect the inhibitory properties of the parent drugs but did enhance their pharmacokinetic profiles related to central nervous system penetration. encyclopedia.pub

Structure-Activity Relationship (SAR) Studies on the Fluoroethylpiperidine Scaffold

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profile of lead compounds. For the fluoroethylpiperidine scaffold, several key structural features have been shown to influence binding affinity and selectivity.

Configuration: The stereochemistry of substituents on the piperidine ring can be critical. For example, in a series of piperidine-derived HIV-1 protease inhibitors, compounds with an (R)-configuration at the 3-position of the piperidine ring exhibited significantly superior activity compared to those with the (S)-configuration. nih.gov

N-Substitution: Modifications to the nitrogen atom of the piperidine ring significantly impact activity. In some series of HIV protease inhibitors, methylation of the piperidine nitrogen led to a decrease in activity. nih.gov

Linker Length and Composition: The chain connecting the piperidine ring to other pharmacophoric elements plays a role in receptor affinity. For phenoxyalkylpiperidine-based sigma ligands, elongation of an oxyethylene linker to an oxypropylene linker resulted in a more than 10-fold increase in σ1 receptor affinity in certain derivatives. uniba.it

Substituents on Aromatic Rings: The nature and position of substituents on aromatic rings attached to the piperidine scaffold are pivotal. In a series of μ opioid receptor agonists, the substituent pattern on a phenyl ring attached to the piperidine core played a key role in binding affinity and selectivity. nih.gov Similarly, for MAO-B inhibitors, a chloro-substituent at the 3-position of a benzyl ring was found to be optimal for activity compared to other substituents like methoxy, fluoro, or bromo groups. nih.gov

Fluorine Substitution: The incorporation of fluorine, as in the 2-fluoroethyl group, is a strategic modification. It can enhance metabolic stability and alter electronic properties, which can translate to improved pharmacological profiles compared to non-fluorinated analogs.

These SAR insights demonstrate that the fluoroethylpiperidine scaffold is a tunable platform, where systematic structural modifications can lead to potent and selective ligands for a variety of biological targets.

Impact of Fluoroethyl Substitution on Biological Activity and Pharmacokinetics

The substitution of a 2-fluoroethyl group onto the piperidine ring can profoundly alter the physicochemical properties of the parent molecule, which in turn affects its biological activity and pharmacokinetic profile. The high electronegativity of the fluorine atom can influence the electron distribution within the molecule, and its presence can block sites of metabolism.

One of the key impacts of fluoroethyl substitution is the enhancement of lipophilicity. This increased lipophilicity can facilitate the passage of the molecule through biological membranes, including the blood-brain barrier, which is a critical attribute for drugs targeting the central nervous system. researchgate.net

Furthermore, the introduction of a fluorine atom can significantly impact the metabolic stability of the compound. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes. Consequently, fluoroethyl substitution can protect the molecule from oxidative metabolism, leading to an extended plasma half-life and improved bioavailability. For instance, research on N-alkyl-substituted piperidine-2-carboxamides has shown that fluorinated derivatives are more readily oxidized in human liver microsomes, with the rate of degradation correlating with increasing lipophilicity. nih.gov However, the strategic placement of fluorine can also shield adjacent positions from metabolic attack.

The basicity of the piperidine nitrogen can also be modulated by the presence of a nearby fluorine substituent. This modulation is generally additive and decreases with the topological distance between the fluorine atom and the basic center. nih.gov Changes in basicity can affect the ionization state of the molecule at physiological pH, which is a critical determinant of its interaction with biological targets and its pharmacokinetic properties. academicjournals.org

Table 1: Effects of Fluoroethyl Substitution on Physicochemical and Pharmacokinetic Properties

| Property | Effect of Fluoroethyl Substitution | Reference |

|---|---|---|

| Lipophilicity | Generally increased | nih.gov |

| Metabolic Stability | Can be enhanced by blocking metabolic sites | |

| Basicity (pKa) | Can be modulated depending on distance from the nitrogen | nih.gov |

| Blood-Brain Barrier Permeability | Potentially enhanced due to increased lipophilicity | researchgate.net |

| Plasma Half-life | May be extended due to reduced oxidative metabolism |

Influence of Piperidine Ring Substituents on Target Affinity and Selectivity

Beyond the 3-(2-fluoroethyl) group, other substituents on the piperidine ring play a crucial role in determining the molecule's affinity and selectivity for its biological targets. The size, shape, and electronic properties of these substituents can dictate the binding orientation and interactions within the active site of a receptor or enzyme.

For example, in a series of N-aryl-piperidine derivatives, the nature of the substituents on the aromatic ring greatly influenced their agonistic activity at the human histamine (B1213489) H3 receptor. mdpi.com Similarly, for monoamine oxidase (MAO) inhibitors, the position of substituents on the piperidine ring was found to be critical, with para-substitution being preferable to meta-substitution for inhibitory activity. The addition of a hydroxyl group was also shown to increase the MAO inhibitory effect.

The conformational flexibility of the piperidine ring can also be constrained by substituents, which can favor a specific binding conformation and enhance affinity for a particular target. mdpi.com This principle is fundamental in structure-activity relationship (SAR) studies, where systematic modification of substituents is used to optimize the pharmacological profile of a lead compound.

Stereochemical Effects on Pharmacological Properties

The 3-position of the piperidine ring is a chiral center, meaning that this compound can exist as two enantiomers (R and S). It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

While specific studies on the stereochemical effects of this compound were not found, research on other 3-substituted piperidine derivatives has demonstrated the importance of stereochemistry. For instance, studies on diastereomeric 3-allyl and 3-propyl derivatives of a 4-phenyl-4-propionoxypiperidine analgesic showed differences in their potencies, highlighting the role of the relative stereochemistry of the substituents. nih.gov

In another example involving fluorinated piperidine derivatives, little difference was observed in basicity or lipophilicity between diastereomers. However, more pronounced variations were seen in melting point temperatures and oxidative degradation rates, indicating that stereochemistry can influence both physical properties and metabolic stability. nih.gov The synthesis of stereochemically pure isomers is therefore a critical aspect of drug development for this class of compounds to maximize therapeutic efficacy and minimize potential side effects. researchgate.net

Therapeutic Potential in Disease Models

The unique properties conferred by the this compound scaffold have led to the exploration of its derivatives in various therapeutic areas.

Neuropsychiatric and Neurological Disorders (e.g., Alzheimer's Disease, Depression, Schizophrenia)

The potential for piperidine derivatives to cross the blood-brain barrier makes them attractive candidates for treating central nervous system disorders. researchgate.netclinmedkaz.org Some piperidine derivatives have been investigated as potential treatments for Alzheimer's disease. arkat-usa.orgnih.gov For instance, a specific derivative, 3-(2-fluoroethyl)-4-hydroxypiperidine-1-carboximidamide, has been noted for its potential neuroprotective effects, warranting further investigation into its role in neurological disorders.

In the context of depression, piperidine derivatives have been explored as monoamine oxidase (MAO) inhibitors and serotonin reuptake inhibitors. nih.gov The ability to modulate neurotransmitter systems is a key mechanism for many antidepressant drugs. nih.gov For example, a series of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives were synthesized and showed potential antidepressant activity comparable to the drug viloxazine. nih.gov

Furthermore, the piperidine nucleus is a common feature in antipsychotic medications used to treat schizophrenia, often targeting dopamine and serotonin receptors. nih.gov

Oncology and Anticancer Applications (e.g., Kinase Inhibition, IKKb Inhibition)

The piperidine scaffold is present in numerous anticancer agents. nih.govresearchgate.net While direct evidence for this compound derivatives in oncology is limited, related compounds have shown promise. For instance, the compound 3,5-bis(2-fluorobenzylidene)piperidin-4-one (EF24), a synthetic analog of curcumin, has demonstrated potent anticancer activity by directly inhibiting IκB kinase (IKK), which is a key component of the NF-κB signaling pathway implicated in cancer. nih.govclinmedkaz.org This suggests that the broader class of fluorinated piperidine derivatives may have potential as kinase inhibitors.

Kinase inhibitors are a major class of targeted cancer therapies, and various piperidine-containing molecules have been developed as inhibitors of different kinases, such as checkpoint kinases (Chk1/Chk2). nih.govmdpi.com The development of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) as a checkpoint kinase inhibitor highlights the utility of the substituted piperidine motif in this area. nih.govresearchgate.net

Table 2: Examples of Piperidine Derivatives with Anticancer Activity

| Compound Class / Example | Mechanism of Action | Target Cancer Type(s) | Reference |

|---|---|---|---|

| 3,5-bis(2-fluorobenzylidene)piperidin-4-one (EF24) | IKKβ Inhibition | Lung, breast, ovarian, cervical | nih.govclinmedkaz.org |

| (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) | Checkpoint Kinase (Chk1/Chk2) Inhibition | Solid tumors (in combination with chemotherapy) | nih.govresearchgate.net |

| Various functionalized piperidines | Antiproliferative activity | Glioma, breast, ovarian, kidney, lung, prostate, colon | nih.gov |

Infectious and Parasitic Diseases (e.g., Antiviral, Antibacterial, Antifungal, Antimalarial)

Piperidine derivatives have been investigated for a wide range of antimicrobial activities. ajchem-a.com

Antiviral: Some piperidine derivatives have been explored for their antiviral properties. malariaworld.org

Antibacterial and Antifungal: Studies have shown that various piperidine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govresearchgate.net Additionally, some derivatives have demonstrated antifungal activity against various fungal species. academicjournals.orgresearchgate.net

Antimalarial: The piperidine ring is a key structural feature in some antimalarial compounds. arkat-usa.org Research has shown that certain piperidine derivatives exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. arkat-usa.org For example, a derivative of 3-(2-fluoroethyl)-4-hydroxypiperidine has shown promise in inhibiting the growth of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.

Table 3: Antimicrobial and Antiparasitic Activity of Piperidine Derivatives

| Activity Type | Pathogen(s) | Example Compound Class / Finding | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus, Escherichia coli | Various piperidine derivatives show activity. | researchgate.netnih.gov |

| Antifungal | Aspergillus niger, Candida albicans | Some piperidine derivatives show inhibitory activity. | academicjournals.orgresearchgate.net |

| Antiparasitic (Trypanosomiasis) | Trypanosoma brucei | 3-(2-Fluoroethyl)-4-hydroxypiperidine-1-carboximidamide identified as a potent inhibitor of trypanothione (B104310) reductase. | |

| Antimalarial | Plasmodium falciparum | Various piperidine derivatives show activity against sensitive and resistant strains. | arkat-usa.orgarkat-usa.org |

Anti-inflammatory and Immunomodulatory Activities

Piperidine and its derivatives represent a significant class of N-heterocycles that have been investigated for a wide range of biological activities, including anti-inflammatory properties. nih.gov The piperidine nucleus is a key structural component in many molecules that exhibit therapeutic potential. pjps.pkresearchgate.net Research has shown that certain synthetic piperidine derivatives possess anti-inflammatory activities, which are often attributed to their ability to modulate various inflammatory pathways. mdpi.comnih.gov For instance, some piperidine-containing compounds have been found to interfere with the production or action of pro-inflammatory mediators. The structural flexibility of the piperidine ring allows for the design and synthesis of diverse derivatives with tailored biological profiles. researchgate.net While the broader class of piperidine derivatives has shown promise in the context of inflammation, specific research focusing solely on the anti-inflammatory and immunomodulatory activities of this compound derivatives is an area that continues to be explored.

Analgesic Properties

The piperidine scaffold is a well-established pharmacophore in the development of analgesic agents. pjps.pkmdpi.comnih.gov Numerous piperidine derivatives have been synthesized and evaluated for their pain-relieving effects, with some demonstrating significant activity. nih.govnih.gov Studies have explored synthetic quaternary salts of alkyl piperidines, which have shown varying degrees of analgesic activity when compared to standard drugs like pethidine. researchgate.net For example, investigations into derivatives of 4-(4'-bromophenyl)-4-piperidinol revealed that certain phenacyl derivatives exhibited highly significant analgesic effects. nih.gov The mechanism of action for the analgesic properties of many piperidine derivatives is often linked to their interaction with opioid receptors. nih.gov The analgesic effects of these compounds can vary based on their specific chemical structure, with some showing a rapid onset of action and others a more sustained effect. pjps.pk

Table 1: Analgesic Activity of Selected Piperidine Derivatives

| Compound | Description | Analgesic Effect | Reference |

|---|---|---|---|

| PD1 (4-(4'-bromophenyl)-4-piperidinol) | Parent compound | Highly significant | nih.gov |

| PD3 and PD5 | Phenacyl derivatives of PD1 | Highly significant | nih.gov |

Antihistaminic Properties

Certain piperidine derivatives have been identified as potent antagonists of the histamine H3 receptor (H3R), a G-protein-coupled receptor involved in neuromodulatory functions in the central nervous system (CNS). nih.gov H3 receptors act as autoreceptors to regulate the synthesis and release of histamine and as heteroreceptors to modulate the release of other key neurotransmitters. nih.gov The piperidine moiety has been identified as a crucial structural element for achieving high affinity at the σ1 receptor while maintaining affinity for the H3R. nih.gov Structure-activity relationship studies have shown that replacing a piperazine ring with a piperidine ring in certain chemical series can significantly enhance affinity for the σ1 receptor without a major loss of H3R affinity. nih.gov This dual activity has led to the exploration of these compounds for potential therapeutic applications in various neurological and psychiatric conditions. nih.gov

Applications as Molecular Probes and Radiotracers for Imaging

Positron Emission Tomography (PET) Imaging Agents for CNS Receptors (e.g., σ1, D2, 5-HT2)

Derivatives of this compound have been successfully developed as high-affinity radiotracers for Positron Emission Tomography (PET) imaging of the sigma-1 (σ1) receptor in the central nervous system. nih.govnih.gov The σ1 receptor is implicated in a variety of neurological and psychiatric disorders, making it an important target for in vivo imaging. nih.gov